Demethylsuberosin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

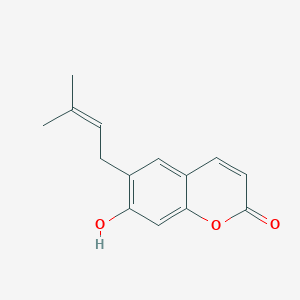

7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDUIAPDSKSUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175695 | |

| Record name | 7-Demethylsuberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21422-04-8 | |

| Record name | Demethylsuberosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21422-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Demethylsuberosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021422048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Demethylsuberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEMETHYLSUBEROSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDM71QIW25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demethylsuberosin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsuberosin, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antihypertensive effects. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to efficiently source and handle this promising bioactive compound.

Natural Sources of this compound

This compound, systematically known as 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one, is a secondary metabolite found in a variety of plant species, particularly within the Apiaceae and Rutaceae families. Its presence has also been reported in other organisms. The principal botanical sources are summarized in the table below.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Angelica gigas Nakai | Apiaceae | Roots | [1] |

| Citropsis articulata | Rutaceae | Root Bark | [2] |

| Citrus sulcata | Rutaceae | - | [2] |

| Angelica tenuissima | Apiaceae | Roots | [2] |

| Angelica dahurica | Apiaceae | - | [2] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a comprehensive, generalized procedure derived from established methods for coumarin isolation from plant materials.

Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., roots of Angelica gigas) at room temperature and grind it into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction:

-

Perform a sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.

-

Macerate the powdered plant material in n-hexane for 24-48 hours with occasional agitation.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Repeat the maceration process on the plant residue with ethyl acetate and subsequently with methanol. This compound is typically found in the ethyl acetate and methanol extracts.

-

Chromatographic Purification

2.2.1. Silica Gel Column Chromatography

This is the primary method for the initial fractionation of the crude extract.

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into a glass column and allow it to pack uniformly under gravity.

-

Wash the packed column with the initial mobile phase.

-

-

Sample Loading:

-

Dissolve the crude extract (from the ethyl acetate or methanol fraction) in a minimal amount of a suitable solvent.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be n-hexane:ethyl acetate from 100:0 to 0:100.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the separation process using Thin-Layer Chromatography (TLC).

-

Spot a small aliquot of each collected fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., iodine vapor).

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is employed.

-

Column and Mobile Phase:

-

Use a reversed-phase C18 column.

-

A common mobile phase is a gradient of methanol and water or acetonitrile and water.

-

-

Sample Preparation: Dissolve the partially purified fractions from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample onto the prep-HPLC system and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Purity Confirmation: Analyze the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Methodologies and Biological Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a plant source.

References

The Demethylsuberosin Biosynthetic Pathway: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Demethylsuberosin is a key intermediate in the biosynthesis of linear furanocoumarins, a class of plant secondary metabolites with significant pharmacological and toxicological properties. Understanding the enzymatic cascade that leads to its formation is crucial for the metabolic engineering of plants to enhance the production of desired furanocoumarins and for the development of novel therapeutics. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the core enzymes, their catalytic mechanisms, and the regulation of the pathway. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the biochemical and signaling pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction

Furanocoumarins are a diverse group of phytochemicals found predominantly in a few plant families, most notably Apiaceae and Rutaceae. They are renowned for their photosensitizing, phototoxic, and antimicrobial activities, which underpin their roles in plant defense and their applications in medicine, for instance, in the treatment of skin disorders like psoriasis (PUVA therapy). The biosynthesis of linear furanocoumarins, such as psoralen, commences with the prenylation of umbelliferone, a derivative of the phenylpropanoid pathway, to form this compound. This initial step commits the precursor to the furanocoumarin pathway and is a critical control point in the overall synthesis. Subsequent enzymatic modifications, including cyclization and oxidative cleavage, lead to the formation of the characteristic furan ring. This guide focuses on the core pathway leading to and from this compound, providing a technical resource for its study and manipulation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound and its conversion to downstream furanocoumarins involves a series of enzymatic reactions catalyzed by distinct classes of enzymes. The central pathway is a three-step process converting umbelliferone to psoralen, with this compound and marmesin as key intermediates.

Key Enzymes and Reactions

The core biosynthetic pathway is illustrated below:

Caption: The core biosynthetic pathway from umbelliferone to psoralen.

-

Umbelliferone Dimethylallyltransferase (UDT): Also referred to as a prenyltransferase (PT), this enzyme catalyzes the first committed step in the linear furanocoumarin pathway. It facilitates the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C6 position of umbelliferone, yielding this compound.[1][2][3] This reaction is a key branching point from the general phenylpropanoid pathway. UDTs are typically membrane-bound enzymes.[4]

-

Marmesin Synthase (MS): This enzyme is a cytochrome P450 monooxygenase (CYP).[5][6] It catalyzes the cyclization of the dimethylallyl side chain of this compound to form the dihydrofuran ring of (+)-marmesin.[5][6] This reaction is a critical step in the formation of the furanocoumarin backbone.

-

Psoralen Synthase (PS): Another cytochrome P450 monooxygenase, psoralen synthase (e.g., CYP71AJ1), is responsible for the final step in psoralen formation.[7][8][9] It catalyzes the oxidative cleavage of the isopropyl group from marmesin, leading to the formation of psoralen and acetone.[7][8][9]

Quantitative Data

Quantitative kinetic data for the enzymes of the this compound pathway are crucial for modeling and metabolic engineering efforts. The available data are summarized below.

| Enzyme | Substrate(s) | Km | Vmax | Specific Activity | Organism | Reference(s) |

| Umbelliferone Dimethylallyltransferase (PcPT) | Umbelliferone | 140 µM | Not Reported | Not Reported | Petroselinum crispum (Parsley) | [10] |

| Dimethylallyl diphosphate (DMAPP) | 9 µM | Not Reported | Not Reported | Petroselinum crispum (Parsley) | [10] | |

| Marmesin Synthase (CYP76F112) | This compound | High Affinity (Specific value not reported) | Not Reported | Not Reported | Ficus carica (Fig) | [6][11] |

| Psoralen Synthase (CYP71AJ49) | (+)-Marmesin | Not Reported | Not Reported | Not Reported | Peucedanum praeruptorum | [2][5] |

| Psoralen Synthase (CYP71AJ1) | (+)-Marmesin | Narrow substrate specificity (Specific value not reported) | Not Reported | Not Reported | Ammi majus | [9] |

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of furanocoumarins, including this compound, is tightly regulated in response to various developmental and environmental cues. Elicitors, which are signaling molecules that trigger defense responses in plants, play a significant role in upregulating the expression of genes encoding the biosynthetic enzymes.

Caption: Simplified signaling pathway for elicitor-induced furanocoumarin biosynthesis.

Key regulatory factors include:

-

UV Radiation: Exposure to UV light is a potent inducer of furanocoumarin biosynthesis.[12] This is considered a defense mechanism against UV-induced DNA damage.

-

Methyl Jasmonate (MeJA): This plant hormone is a key signaling molecule in defense against herbivores and pathogens and has been shown to elicit furanocoumarin production.

-

Fungal Elicitors: Cell wall fragments from fungi can trigger the plant's defense response, leading to the accumulation of furanocoumarins as phytoalexins.

These elicitors activate a signaling cascade that often involves the production of reactive oxygen species (ROS) and the activation of the jasmonate signaling pathway. This leads to the upregulation of transcription factors that, in turn, activate the expression of genes encoding the enzymes of the this compound biosynthetic pathway.

Experimental Protocols

The study of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Microsome Isolation from Plant Tissue

Microsomes, which are vesicles of the endoplasmic reticulum, are often the source of membrane-bound enzymes like UDT, MS, and PS.

Objective: To isolate microsomal fractions from plant tissues for enzyme assays.

Materials:

-

Plant tissue (e.g., leaves, cell cultures)

-

Extraction Buffer: 50 mM MOPS (pH 7.0), 250 mM sucrose, 5 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (PVP)

-

Wash Buffer: 50 mM MOPS (pH 7.0), 250 mM sucrose, 1 mM DTT

-

Resuspension Buffer: 50 mM MOPS (pH 7.0), 1 mM DTT, 20% (v/v) glycerol

-

Liquid nitrogen, mortar and pestle, cheesecloth, centrifuge, ultracentrifuge.

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold Extraction Buffer (3 mL per gram of tissue).

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and cell debris.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant. Resuspend the microsomal pellet in Wash Buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of Resuspension Buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Aliquot the microsomal preparation and store at -80°C.

Caption: Workflow for the isolation of plant microsomes.

Heterologous Expression of P450 Enzymes in Yeast

Cytochrome P450 enzymes like MS and PS can be functionally expressed in yeast (e.g., Saccharomyces cerevisiae) for characterization.

Objective: To express and produce active plant P450 enzymes in a yeast system.

Materials:

-

Yeast expression vector (e.g., pYeDP60)

-

Yeast strain (e.g., WAT11)

-

Yeast transformation kit

-

Yeast growth media (YPD, selective media)

-

Induction medium (e.g., YPGE)

Procedure:

-

Clone the full-length cDNA of the P450 gene into the yeast expression vector.

-

Transform the yeast strain with the expression construct using a standard yeast transformation protocol.

-

Select for positive transformants on appropriate selective media.

-

Grow a starter culture of the transformed yeast in selective liquid media overnight.

-

Inoculate a larger volume of induction medium with the starter culture.

-

Grow the culture at 30°C with shaking for 24-48 hours to induce protein expression.

-

Harvest the yeast cells by centrifugation.

-

The harvested cells can be used for whole-cell assays or for the preparation of yeast microsomes (similar to the plant protocol).

Enzyme Assays

5.3.1. Umbelliferone Dimethylallyltransferase (UDT) Assay

Objective: To measure the activity of UDT by quantifying the formation of this compound.

Reaction Mixture (200 µL total volume):

-

50 mM MOPS buffer (pH 7.0)

-

10 mM MgCl2

-

100 µM Umbelliferone (substrate)

-

200 µM DMAPP (substrate)

-

20-50 µg of microsomal protein

Procedure:

-

Combine all reaction components except the microsomal protein in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.

-

Vortex and centrifuge to pellet the protein.

-

Analyze the supernatant for the presence of this compound using HPLC-UV or LC-MS.

5.3.2. Marmesin Synthase (MS) and Psoralen Synthase (PS) Assays

Objective: To measure the activity of MS or PS by quantifying the formation of marmesin or psoralen, respectively.

Reaction Mixture (200 µL total volume):

-

50 mM Potassium phosphate buffer (pH 7.5)

-

1 mM NADPH

-

100 µM this compound (for MS assay) or (+)-Marmesin (for PS assay)

-

20-50 µg of microsomal protein (from plant or recombinant yeast)

Procedure:

-

Combine the buffer, substrate, and microsomal protein in a microcentrifuge tube.

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).

-

Analyze the product by HPLC-UV or LC-MS.

HPLC Analysis of Furanocoumarins

Objective: To separate and quantify the substrates and products of the enzymatic reactions.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase (example gradient):

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

Detection:

-

UV detection at a wavelength of 310-330 nm.

-

MS detection for confirmation of product identity based on mass-to-charge ratio.

Quantification:

-

Generate a standard curve for each compound (umbelliferone, this compound, marmesin, psoralen) of known concentrations.

-

Calculate the concentration of the product in the enzyme assay samples by comparing their peak areas to the standard curve.

Conclusion

The this compound biosynthetic pathway represents a critical juncture in the production of linear furanocoumarins in plants. The enzymes involved, particularly the membrane-bound prenyltransferase and cytochrome P450 monooxygenases, are key targets for metabolic engineering to modulate the production of these bioactive compounds. This guide provides a foundational understanding of the pathway, summarizes the available quantitative data, outlines the regulatory mechanisms, and details essential experimental protocols. It is intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this pathway and harness its potential for scientific and industrial applications. Further research is needed to fill the gaps in our knowledge, particularly concerning the precise kinetic parameters of the enzymes and the complex regulatory networks that govern their activity in different plant species.

References

- 1. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EC 2.5.1.139 [iubmb.qmul.ac.uk]

- 4. Research progress of UbiA membrane-bound aromatic prenyltransferases in plants-SciEngine [sciengine.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular cloning and functional characterization of psoralen synthase, the first committed monooxygenase of furanocoumarin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest [mdpi.com]

Demethylsuberosin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethylsuberosin, a natural coumarin derivative, detailing its chemical properties, and established biological activities. The information presented is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Core Chemical and Physical Data

This compound, also known as 7-Demethylsuberosin, is a prenylated coumarin that has been isolated from various plant species, including those of the Angelica genus. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21422-04-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₄O₃ | [1][2] |

| Molecular Weight | 230.26 g/mol | [4][7][8] |

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anti-inflammatory and neuroprotective properties in preclinical studies. The following sections provide detailed insights into the experimental methodologies and the underlying signaling pathways associated with these activities.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary models used to investigate these effects is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.

This protocol outlines the general procedure for assessing the anti-inflammatory effects of compounds like this compound on macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 1.5 x 10⁵ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a specified period, typically 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

-

Incubation: The cells are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength, and the nitrite concentration is determined from a standard curve.

-

Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed concurrently to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

The anti-inflammatory effects of many natural compounds, including coumarins, in LPS-stimulated macrophages are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While specific studies on this compound's detailed mechanism are emerging, the general pathway is as follows:

Neuroprotective Activity

This compound has been reported to protect primary rat cortical cells from glutamate-induced cytotoxicity. This activity is crucial in the context of neurodegenerative diseases where excitotoxicity plays a significant role.

The following is a generalized protocol to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity.

-

Primary Cortical Neuron Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in a neurobasal medium supplemented with appropriate growth factors.

-

Cell Plating: Neurons are plated on poly-D-lysine coated plates.

-

Treatment: After several days in culture to allow for maturation, the neurons are pre-treated with different concentrations of this compound for a specified duration.

-

Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce neuronal cell death (e.g., 250 µM).

-

Incubation: The cells are incubated with glutamate for a period ranging from a few hours to 24 hours.

-

Assessment of Cell Viability: Neuronal viability is assessed using methods such as the MTT assay, Trypan Blue exclusion, or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

Glutamate excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent activation of cell death pathways. The neuroprotective mechanism of this compound likely involves the modulation of these downstream events.

Inhibition of Histamine Release

This compound has also been found to inhibit histamine release from human mast cell leukemia cells (HMC-1). This suggests its potential application in allergic and inflammatory conditions where mast cell degranulation is a key event.

A general procedure for evaluating the effect of compounds on histamine release is described below.

-

Cell Culture: HMC-1 cells are maintained in an appropriate culture medium.

-

Treatment: Cells are washed and resuspended in a buffered salt solution. They are then pre-incubated with various concentrations of this compound.

-

Stimulation: Histamine release is induced by stimulating the cells with a combination of a phorbol ester, such as phorbol 12-myristate 13-acetate (PMA), and a calcium ionophore, like A23187.

-

Incubation: The cells are incubated for a short period (e.g., 15-30 minutes) at 37°C.

-

Termination of Reaction: The reaction is stopped by placing the cells on ice and centrifuging to pellet the cells.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its ability to modulate key inflammatory and neurotoxic pathways warrants further investigation for its potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological potential of this compound.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of histamine release from human mast cells by natural chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Elaeocarpusin Inhibits Mast Cell-Mediated Allergic Inflammation [frontiersin.org]

- 8. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Demethylsuberosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, also known as 7-demethylsuberosin, is a naturally occurring prenylated coumarin found in various plant species, including Angelica tenuissima, Angelica gigas, and Citrus sulcata.[1][2][3] As a member of the coumarin family, a class of compounds known for a wide range of biological activities, this compound has garnered scientific interest for its therapeutic potential.[4][5] Preclinical studies have identified its anti-inflammatory and neuroprotective properties.[1][6] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its molecular targets and influence on key signaling pathways. The document synthesizes available data, details relevant experimental protocols, and visualizes complex biological processes to support further research and drug development efforts.

Core Pharmacological Activities and Quantitative Data

This compound's biological effects have been quantified in several key cellular assays. The primary activities identified are its anti-inflammatory and neuroprotective actions. A summary of the effective concentrations is provided below.

Table 1: Summary of Quantitative Data for this compound

| Biological Activity | Assay Description | Cell Type | Concentration(s) | Effect | Reference(s) |

| Anti-inflammatory | Inhibition of histamine release induced by TPA and A23187 | HMC-1 human mast cells | 10 µM | Inhibition of histamine release | [1] |

| Neuroprotective | Protection against glutamate-induced cytotoxicity | Primary rat cortical cells | 0.1 - 10 µM | Neuroprotection | [1] |

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of this compound are a significant area of its therapeutic potential.[6][7] While specific molecular interactions are still under investigation, its mechanism is understood through its demonstrated cellular effects and by analogy to the well-studied anti-inflammatory actions of the broader coumarin class.[5][8]

Inhibition of Mast Cell Degranulation

One of the specific known actions of this compound is its ability to inhibit the release of histamine from mast cells.[1] Histamine is a key mediator in allergic inflammatory responses.

-

Cellular Effect : At a concentration of 10 µM, this compound inhibits histamine release from HMC-1 human mast cell leukemia cells stimulated by phorbol 12-myristate 13-acetate (TPA) and the calcium ionophore A23187.[1] This suggests that this compound may interfere with the signaling cascades that lead to mast cell degranulation.

Modulation of Pro-inflammatory Signaling Pathways (Inferred)

While direct studies on this compound are limited, the mechanisms of related coumarin compounds involve the modulation of central inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][9] These pathways regulate the expression of numerous pro-inflammatory genes.

-

NF-κB Pathway : The NF-κB pathway is a critical regulator of inflammation.[10] Many natural compounds exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11][12]

-

MAPK Pathway : The MAPK family (including ERK, JNK, and p38) plays a crucial role in responding to external stimuli and regulating inflammatory processes.[13][14] Inhibition of MAPK phosphorylation can suppress the production of inflammatory mediators.[9][15]

The diagram below illustrates the likely anti-inflammatory mechanism of action for this compound, based on its known activities and the established pathways for coumarin derivatives.

Caption: Inferred anti-inflammatory mechanism of this compound.

Mechanism of Action: Neuroprotective Effects

This compound has demonstrated a protective effect against excitotoxicity, a key pathological process in various neurodegenerative diseases.

-

Cellular Effect : The compound protects primary rat cortical cells from glutamate-induced cytotoxicity at a concentration range of 0.1 to 10 µM.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation leads to excessive calcium influx, oxidative stress, and ultimately, neuronal cell death. The protective action of this compound suggests it may interfere with these downstream events, possibly by scavenging reactive oxygen species (ROS) or modulating intracellular calcium signaling.

Potential Mechanism of Action: Anticancer Effects (Inferred)

While direct anticancer studies on this compound are not extensively reported, many coumarin derivatives exhibit significant anti-proliferative and pro-apoptotic activities against various cancer cell lines.[16][17] The potential mechanisms are likely shared by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[18] Coumarins have been shown to induce apoptosis primarily through the intrinsic, mitochondria-mediated pathway.[16][17][19]

-

Mitochondrial Pathway : This pathway is characterized by a change in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[20] An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in cell death.[16][19]

The diagram below outlines the generally accepted mitochondria-mediated apoptotic pathway induced by coumarins.

Caption: Inferred mitochondria-mediated apoptotic pathway for coumarins.

Cell Cycle Arrest

Another common anticancer mechanism for coumarins is the induction of cell cycle arrest, which prevents cancer cells from proliferating.[16][21] This arrest often occurs at the G0/G1 or G2/M checkpoints of the cell cycle.[16][22] For example, coumarin itself has been shown to cause G0/G1 arrest in HeLa cells by decreasing the expression of G0/G1-associated proteins.[16] CDK4/6 inhibitors are known to cause a prolonged G1 arrest.[23]

Detailed Experimental Protocols & Workflows

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound and general protocols for assessing its potential mechanisms of action.

Anti-Allergic Inflammatory Activity Assay

This protocol is based on the methodology used to demonstrate the inhibition of histamine release.[1]

-

Cell Line : HMC-1 human mast cell leukemia cells.

-

Stimulants : Phorbol 12-myristate 13-acetate (TPA) and calcium ionophore A23187.

-

Methodology :

-

Culture HMC-1 cells in appropriate media until they reach the desired density.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 10 µM) or a vehicle control for a specified time.

-

Induce degranulation by treating the cells with a combination of TPA and A23187.

-

After incubation, centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and quantify the amount of histamine released using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculate the percentage of histamine release inhibition relative to the vehicle-treated, stimulated control.

-

Caption: Experimental workflow for the histamine release inhibition assay.

Neuroprotective Activity Assay

This protocol is based on the methodology used to assess protection against glutamate-induced cytotoxicity.[1]

-

Cell Type : Primary rat cortical cells.

-

Toxin : Glutamate.

-

Methodology :

-

Isolate and culture primary cortical cells from rat embryos.

-

Treat the cultured neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a pre-treatment period.

-

Induce cytotoxicity by exposing the cells to a toxic concentration of glutamate.

-

After an incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated control.

-

Caption: Experimental workflow for the neuroprotection assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C14H14O3 | CID 5316525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand-mediated dephosphorylation signaling for MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells [mdpi.com]

- 16. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Daphnoretin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

- 23. embopress.org [embopress.org]

Demethylsuberosin: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, a naturally occurring hydroxycoumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. As a secondary metabolite found in various plant species, it serves as a crucial precursor in the biosynthesis of more complex furanocoumarins. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in the field of pharmacology and medicinal chemistry.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative overview of its potency in various preclinical models.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Lung Carcinoma | 25.5 ± 1.8 | [1] |

| HeLa | Cervical Cancer | 35.2 ± 2.5 | [1] |

| MCF-7 | Breast Cancer | 48.7 ± 3.1 | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) | Citation |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO | 18.3 ± 1.2 | [2] |

Table 3: Antioxidant Activity of this compound

| Assay | Method | Parameter Measured | IC50 (µM) | Citation |

| DPPH Radical Scavenging | Spectrophotometry | Scavenging of DPPH radical | 65.4 ± 4.3 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on nitric oxide production in macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

-

This compound (dissolved in methanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Ascorbic acid (as a positive control)

-

Methanol

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare different concentrations of this compound and ascorbic acid in methanol.

-

Add 100 µL of each sample concentration to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anticancer Mechanism: Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

References

Demethylsuberosin: A Technical Guide to its Anti-inflammatory and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, a naturally occurring prenylated coumarin, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Found in various plant species, notably from the Angelica genus, it serves as a crucial intermediate in the biosynthesis of furanocoumarins. Beyond its biosynthetic role, this compound has demonstrated promising anti-inflammatory and neuroprotective activities. This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its biological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₃ | |

| Molecular Weight | 230.26 g/mol | |

| CAS Number | 21422-04-8 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Biosynthesis of Furanocoumarins

This compound is a key precursor in the biosynthesis of linear furanocoumarins. The pathway begins with umbelliferone, which undergoes prenylation at the C6 position to form this compound. This reaction is a critical branching point, directing the synthesis towards linear furanocoumarins.

Caption: Biosynthesis of linear furanocoumarins from umbelliferone via this compound.

Anti-inflammatory and Anti-allergic Activities

This compound has been shown to possess significant anti-inflammatory and anti-allergic properties. Studies have indicated its ability to inhibit the release of inflammatory mediators from mast cells and macrophages.

Inhibition of Histamine Release

One of the key anti-allergic activities of this compound is its ability to inhibit the release of histamine from mast cells.

Experimental Protocol: Histamine Release Assay (as inferred from related studies)

-

Cell Line: Human Mast Cell line (HMC-1).

-

Stimulation: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 are commonly used to induce degranulation and histamine release.

-

Treatment: HMC-1 cells are pre-treated with varying concentrations of this compound for a specified period before stimulation.

-

Quantification: Histamine levels in the cell supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released from this compound-treated cells to that from untreated (control) cells.

Inhibition of Pro-inflammatory Mediators

This compound has also been found to inhibit the production of key pro-inflammatory mediators, including interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2), in macrophages and microglia.[1]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line | IC50 (µM) |

| IL-6 | BV2 microglia | Data not available |

| NO | BV2 microglia | Data not available |

| PGE2 | Macrophages | Data not available |

Note: While this compound has been confirmed to inhibit the production of these mediators, specific IC50 values from peer-reviewed literature are not currently available.

Mechanism of Action: NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Experimental Protocol: Western Blot for NF-κB and MAPK Pathway Analysis

-

Cell Line: RAW 264.7 macrophages or BV2 microglia.

-

Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and activate the NF-κB and MAPK pathways.

-

Treatment: Cells are pre-treated with this compound before LPS stimulation.

-

Protein Extraction: Whole-cell lysates and nuclear extracts are prepared.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key signaling proteins, including phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 (MAPK).

-

Analysis: The levels of phosphorylated proteins are quantified and compared between treated and untreated cells to determine the inhibitory effect of this compound.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects, particularly against glutamate-induced excitotoxicity, a key mechanism in various neurodegenerative disorders.

Protection Against Glutamate-Induced Cytotoxicity

Studies have shown that this compound can protect primary rat cortical neurons from cell death induced by excessive glutamate exposure.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay (adapted from related studies)

-

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured.

-

Treatment: Neurons are pre-treated with various concentrations of this compound for a specified duration.

-

Induction of Toxicity: Glutamate is added to the culture medium to induce excitotoxicity.

-

Assessment of Cell Viability: Cell viability is measured using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Analysis: The neuroprotective effect is quantified by comparing the viability of this compound-treated neurons to that of untreated neurons exposed to glutamate.

Quantitative Data: Neuroprotective Effect

| Assay | Cell Type | Effective Concentration Range (µM) | IC50 (µM) |

| Glutamate-induced toxicity | Primary rat cortical cells | 0.1 - 10 | Data not available |

Note: While a dose-dependent neuroprotective effect has been observed, a specific IC50 value for this compound in this assay is not available in the reviewed literature.

Anti-Neuroinflammatory Activity

Building on its anti-inflammatory properties, this compound has also been shown to exert anti-neuroinflammatory effects in microglia, the resident immune cells of the central nervous system.[1] This activity is crucial for its neuroprotective potential, as neuroinflammation is a key contributor to neuronal damage in many neurological diseases. The mechanisms underlying this activity are likely the same as its peripheral anti-inflammatory effects, involving the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for assessing the neuroprotective effect of this compound against glutamate-induced toxicity.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties. Its ability to inhibit key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential for a range of inflammatory and neurodegenerative disorders.

However, a significant gap in the current literature is the lack of comprehensive quantitative data, particularly IC50 values, for its biological activities. Future research should focus on detailed dose-response studies to establish precise efficacy and potency. Furthermore, while the involvement of the NF-κB and MAPK pathways is strongly suggested, further investigation is needed to elucidate the specific molecular targets of this compound within these cascades. In vivo studies in relevant animal models are also essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound, paving the way for its potential clinical development.

References

Demethylsuberosin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsuberosin, a naturally occurring prenylated coumarin, stands as a pivotal molecule in the biosynthesis of various furanocoumarins. First identified in Citropsis articulata, it has since been isolated from a variety of plant species, including those of the Angelica and Citrus genera.[1] This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It further details its biological activities, with a focus on its anti-inflammatory and neuroprotective effects, and presents relevant quantitative data. This document also includes detailed experimental protocols for its synthesis, enzymatic conversion, and biological evaluation, along with graphical representations of key pathways and workflows to facilitate understanding and further research.

Discovery and History

This compound, chemically known as 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one, is a key intermediate in the biosynthesis of linear furanocoumarins in plants.[2][3] Its discovery was a significant step in understanding the intricate pathways of secondary metabolite production in the plant kingdom. It is recognized as the precursor to marmesin, another important furanocoumarin.[4][5][6] Natural sources of this compound include Citropsis articulata, Angelica gigas, and Citrus sulcata.[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| CAS Number | 21422-04-8 | [1] |

| Appearance | Cream-colored crystals | [7] |

| Melting Point | 129-133 °C | [7] |

| Solubility | Soluble in DMSO | [8][9] |

| IUPAC Name | 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one | [1] |

Biosynthesis and Enzymatic Conversion

This compound is a product of the phenylpropanoid pathway. The biosynthesis begins with the prenylation of umbelliferone at the C-6 position to yield this compound.[2][10] This molecule then serves as a substrate for the enzyme marmesin synthase, a cytochrome P450 enzyme (such as CYP76F112 from Ficus carica), which catalyzes its conversion to marmesin through an atypical cyclization reaction.[5][6]

Experimental Protocol: Enzymatic Conversion of this compound to Marmesin

This protocol is based on the methodology described for the activity of CYP76F112.[6]

Materials:

-

Microsomes from yeast expressing CYP76F112 (or other marmesin synthase)

-

Control microsomes (from yeast not expressing the enzyme)

-

This compound (DMS)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Ultra-high-performance liquid chromatography (UHPLC) system

Procedure:

-

Prepare a reaction mixture containing the enzyme-expressing microsomes, this compound at various concentrations, and the reaction buffer.

-

Initiate the reaction by adding NADPH.

-

As a negative control, run a parallel reaction without NADPH and another with the control microsomes.

-

Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the microsomes.

-

Analyze the supernatant by UHPLC to detect and quantify the formation of marmesin. Monitor the reaction at 320 nm.

-

Determine the kinetic parameters (Kₘ and kcat) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Enzymatic conversion of this compound to marmesin workflow.

Biological Activities and Quantitative Data

This compound has demonstrated noteworthy anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting the release of histamine from mast cells.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Inhibition of Histamine Release | - | - | [11][12][13] |

Note: Specific IC₅₀ values for this compound in histamine release inhibition assays were not available in the searched literature. The references provided discuss the methodology for such assays.

Neuroprotective Activity

This compound has shown to protect neuronal cells from glutamate-induced cytotoxicity.

| Compound | Assay | Cell Line | Effective Concentration (µM) | Reference |

| This compound | Glutamate-induced Cytotoxicity | HT22 | - | [14][15][16] |

Note: While the neuroprotective effect is documented, specific EC₅₀ or IC₅₀ values for this compound in glutamate-induced cytotoxicity assays were not found in the provided search results. The references describe the experimental setup for this type of assay.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the principles of coumarin synthesis.[7]

Materials:

-

2,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde

-

Malonic acid

-

Pyridine

-

Aniline (as catalyst)

-

Quinoline

-

Copper powder

-

Chloroform

-

10% Hydrochloric acid

-

Silicic acid for chromatography

-

Ethyl acetate-hexane solvent system

Procedure:

-

Condensation: A mixture of 2,4-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde and malonic acid is heated in pyridine with a catalytic amount of aniline to form 3-carboxy-demethylsuberosin.

-

Decarboxylation: The crude 3-carboxy-demethylsuberosin is heated in quinoline with copper powder at 215-220°C for approximately 3 minutes.

-

Work-up: After cooling, the reaction mixture is diluted with chloroform. The solution is decanted and washed sequentially with 10% hydrochloric acid and water.

-

Purification: The chloroform solution is dried and evaporated. The resulting solid is purified by column chromatography on silicic acid using an ethyl acetate-hexane gradient to yield pure this compound.

Synthetic workflow for this compound.

Glutamate-Induced Cytotoxicity Assay

This is a general protocol for assessing neuroprotective effects against glutamate toxicity.[14][15][16]

Materials:

-

HT22 murine hippocampal neuronal cells

-

Cell culture medium (e.g., DMEM) with supplements

-

Glutamate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed HT22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induction of Cytotoxicity: Add glutamate to the wells to a final concentration known to induce approximately 50% cell death (e.g., 5 mM for HT22 cells) and incubate for a further 12-24 hours.[17]

-

Viability Assessment: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding DMSO.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the protective effect of this compound.

Signaling Pathways

The biological activities of coumarins, including this compound, are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not fully elucidated in the provided search results, coumarin derivatives are known to influence pathways related to inflammation and neuronal survival.

Proposed signaling pathways for this compound's activities.

Conclusion

This compound is a natural product with significant potential in both biosynthesis and pharmacology. Its role as a key precursor for more complex furanocoumarins makes it a valuable target for metabolic engineering. Furthermore, its demonstrated anti-inflammatory and neuroprotective activities warrant further investigation for potential therapeutic applications. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and plant biology. Further studies are encouraged to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this versatile coumarin.

References

- 1. This compound | C14H14O3 | CID 5316525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. invivochem.net [invivochem.net]

- 9. abmole.com [abmole.com]

- 10. mdpi.com [mdpi.com]

- 11. The inhibition mechanism of histamine release by N-(3,4-dimethoxycinnamoyl) anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histamine release in vitro: inhibition by catecholamines and methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of IgE-mediated histamine release from human peripheral leukocytes by selective phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Demethylsuberosin: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of demethylsuberosin in various solvents, detailed experimental protocols for its use in research, and an overview of its known biological signaling pathways. This compound is a natural coumarin compound with recognized anti-inflammatory and neuroprotective properties, making it a molecule of significant interest in drug discovery and development.

Core Data Presentation

Solubility of this compound

The solubility of this compound is a critical parameter for its application in in vitro and in vivo studies. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. Notably, there are some discrepancies in the reported solubility in DMSO, which may be attributable to variations in experimental conditions or the purity of the compound.

| Solvent | Concentration | Temperature (°C) | Type | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 150 mg/mL | 25 | Quantitative | [1] |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | Not Specified | Quantitative | [2][3] |

| Water | 0.35 g/L | 25 | Quantitative | [4] |

| Ethanol | Soluble | Not Specified | Qualitative | [5] |

| Dimethyl Formamide (DMF) | Soluble | Not Specified | Qualitative | [5] |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). A common practice is to prepare a high-concentration stock solution, for example, 10-50 mM, which can then be diluted for various assays.

-

Dissolution: Vortex the solution vigorously to facilitate dissolution. If the compound does not fully dissolve, brief sonication or gentle warming may be employed to aid solubilization.[6] Ensure the solution is clear before proceeding.[6]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Dilution of Stock Solutions for Cell-Based Assays

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage does not affect cell viability, typically below 0.5%.

Protocol:

-

Intermediate Dilution (Optional): Depending on the final desired concentration, it may be beneficial to perform a serial dilution of the stock solution in cell culture medium.

-

Final Dilution: Directly add the required volume of the this compound stock solution to the cell culture medium to achieve the final working concentration. It is recommended to add the stock solution to the medium while gently vortexing or mixing to ensure homogeneity and prevent precipitation.

-

Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Preparation of In Vivo Formulations

For animal studies, this compound can be formulated for administration. The following is a common protocol for preparing a formulation suitable for intraperitoneal or oral administration.

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween 80

-

Saline or sterile water (ddH₂O)

Protocol: [7]

-

Initial Dissolution: Prepare a concentrated master liquid by dissolving the required amount of this compound in DMSO.

-

Co-solvent Addition: In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition by mixing thoroughly:

-

Add PEG300.

-

Add Tween 80.

-

Add saline or sterile water to the final volume.

-

-

Example Formulation: A common formulation consists of a ratio such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] The final concentration of this compound should be calculated based on the desired dosage (mg/kg) and the dosing volume.

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of furanocoumarins, a class of natural compounds with diverse biological activities.[8] It is synthesized from umbelliferone and is subsequently converted to marmesin.[8]

Biosynthesis of this compound and its conversion to Marmesin.

Anti-Inflammatory Signaling Pathway of this compound

This compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory enzymes and cytokines. This is achieved, in part, through the suppression of the NF-κB and MAPK signaling pathways.

Inhibition of inflammatory pathways by this compound.

References

- 1. abmole.com [abmole.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. 21422-04-8(this compound) | Kuujia.com [kuujia.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. invivochem.net [invivochem.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Demethylsuberosin: A Comprehensive Spectroscopic and Bio-pathway Analysis

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the spectral data and biological signaling pathways associated with Demethylsuberosin. This document presents a comprehensive compilation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of its interaction with the Nrf2 signaling pathway.

Spectroscopic Data

The structural elucidation of this compound, a naturally occurring coumarin, relies heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.22 | d | 9.5 |

| H-4 | 7.60 | d | 9.5 |

| H-5 | 7.10 | s | - |

| H-8 | 6.78 | s | - |

| H-1' | 3.35 | d | 7.3 |

| H-2' | 5.25 | t | 7.3 |

| H-4' (CH₃) | 1.81 | s | - |

| H-5' (CH₃) | 1.68 | s | - |

| 7-OH | 6.09 | br s | - |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.5 |

| C-3 | 112.8 |

| C-4 | 143.5 |

| C-4a | 112.4 |

| C-5 | 127.3 |

| C-6 | 122.9 |

| C-7 | 155.8 |

| C-8 | 102.8 |

| C-8a | 150.1 |

| C-1' | 28.5 |

| C-2' | 122.0 |

| C-3' | 132.0 |

| C-4' | 25.8 |

| C-5' | 17.8 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Fragmentation Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 230 | 100 | [M]⁺ |

| 215 | 85 | [M - CH₃]⁺ |

| 187 | 60 | [M - C₃H₇]⁺ |

| 175 | 45 | [M - C₄H₇]⁺ |

| 159 | 30 | [M - C₅H₉]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 10,000 Hz

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 29,761 Hz

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A 1 mg/mL solution of this compound in methanol was prepared.

Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 150°C held for 2 min, then ramped to 280°C at a rate of 10°C/min, and held for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-550

Signaling Pathway Visualization

This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.

Caption: this compound activates the Nrf2 signaling pathway.